Forsythoside F: A Comprehensive Technical Overview
Forsythoside F: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside F, also known as Arenarioside, is a phenylethanoid glycoside that has garnered significant interest within the scientific community. As a member of the forsythoside family of natural products, it shares a structural backbone with other well-studied compounds like Forsythoside A and B. This technical guide provides an in-depth look at the chemical structure of Forsythoside F, its biological activities, and the molecular pathways it modulates. The information presented herein is intended to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.
Chemical Structure and Properties
Forsythoside F is a complex glycoside molecule. Its structure is characterized by a central glucose moiety linked to a phenylethanoid aglycone and further substituted with other sugar units.
Systematic Name (IUPAC): [(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
SMILES: C[C@H]1[C@@H](--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4--INVALID-LINK--(CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O">C@HO[2]
| Property | Value | Reference |
| Molecular Formula | C34H44O19 | [1] |
| Molecular Weight | 756.70 g/mol | [1] |
| Synonyms | Arenarioside | [3] |
| CAS Number | 94130-58-2 | [4] |
| Chemical Class | Phenylethanoid Glycoside | [5] |
Biological Activities and Mechanisms of Action
Forsythoside F exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most prominent. These effects are largely attributed to its ability to modulate key signaling pathways involved in the cellular response to stress and inflammation.
Anti-inflammatory Activity via NF-κB Signaling Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Forsythosides, as a class of compounds, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5] While direct studies on Forsythoside F are emerging, evidence from related forsythosides suggests that it likely interferes with the degradation of IκB and the subsequent nuclear translocation of NF-κB.
Antioxidant Activity through Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their expression.
Studies on related compounds like Forsythoside A and B have demonstrated their ability to activate the Nrf2 pathway.[6][7][8] This activation leads to an enhanced cellular antioxidant capacity, thereby protecting cells from oxidative damage. It is plausible that Forsythoside F shares this mechanism of action.
Xanthine Oxidase Inhibition
Forsythoside F is also recognized as a xanthine oxidase inhibitor.[9] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. By inhibiting xanthine oxidase, Forsythoside F can reduce the production of uric acid, highlighting its therapeutic potential for these conditions.
| Biological Activity | Assay | Result (IC50) | Reference |
| Xanthine Oxidase Inhibition | Spectrophotometric assay | 10-16 µM (as Arenarioside) | [9] |
| Anti-inflammatory | Superoxide anion generation in fMLP/CB-induced neutrophils | Data for related compounds suggest potent activity | [10] |
| Antioxidant | DPPH radical scavenging assay | Data for related compounds suggest potent activity |
Experimental Protocols
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard methods for determining xanthine oxidase inhibitory activity.[11][12][13][14]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Forsythoside F (test compound)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Forsythoside F in DMSO. Create a series of dilutions to determine the IC50 value.
-
In a 96-well microplate, add 50 µL of potassium phosphate buffer (0.1 M, pH 7.5) to each well.
-
Add 25 µL of the Forsythoside F solution (or Allopurinol/DMSO for controls) to the respective wells.
-
Add 25 µL of xanthine oxidase solution (0.1 U/mL in buffer) to each well and pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of xanthine solution (0.15 mM in buffer) to each well.
-
Immediately measure the absorbance at 295 nm using a microplate reader at timed intervals for 5 minutes.
-
Calculate the rate of uric acid formation. The percentage of inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of Forsythoside F.
Cell Culture and LPS Stimulation for NF-κB Activation Assay
This protocol outlines a general procedure for assessing the anti-inflammatory effects of Forsythoside F on the NF-κB pathway in a macrophage cell line.[15][16][17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Forsythoside F
-
Reagents for Western Blotting (primary antibodies for p-NF-κB, NF-κB, IκBα, and a loading control like β-actin) or an NF-κB reporter assay system.
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Forsythoside F for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes for IκBα degradation, or longer for cytokine expression).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to analyze the expression levels of key NF-κB pathway proteins or conduct a reporter assay to measure NF-κB transcriptional activity.
-
Quantify the results to determine the effect of Forsythoside F on LPS-induced NF-κB activation.
Conclusion
Forsythoside F is a promising natural product with significant anti-inflammatory and antioxidant properties, primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. Its ability to inhibit xanthine oxidase further broadens its therapeutic potential. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further research into the pharmacological applications of Forsythoside F, with the ultimate goal of developing novel therapeutic agents for a variety of diseases.
References
- 1. Forsythoside B | C34H44O19 | CID 23928102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthine Oxidase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of Some Plant Extracts Towards Xanthine Oxidase, Lipoxygenase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Xanthine oxidase assay [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. LPS-induced NF-κB activation [bio-protocol.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
